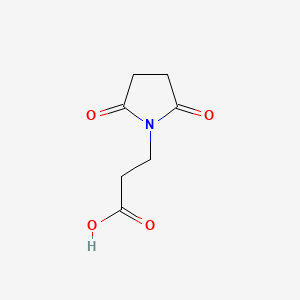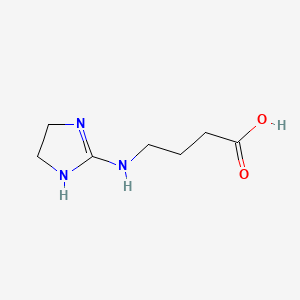
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid
Vue d'ensemble
Description
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmaceuticals and bioactive molecules. It contains a 2,5-dioxopyrrolidine moiety, which is a characteristic lactam structure, and a propanoic acid group, making it a valuable building block in organic synthesis.
Synthesis Analysis
The synthesis of derivatives of this compound can be achieved through different routes. For instance, the reaction between aminoguanidine and succinic acid under acid catalysis followed by treatment in basic media leads to the formation of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid, which is a derivative of the 2,5-dioxopyrrolidine series . Additionally, the coupling reaction of 2-(2,5-dioxopyrrolidin-1-yl)propanoic acid with appropriately substituted benzylamines in the presence of N,N-carbonyldiimidazole (CDI) generates a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, which are potential anticonvulsant agents .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using various spectroscopic techniques. For example, the structure of the synthesized compounds in the study of hybrid anticonvulsants was confirmed by (1)H NMR, (13)C NMR, and LC-MS . In another study, the structure of the rearranged product, 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid, was investigated by pKa determination, IR, NMR, and X-ray crystallography, revealing that it exists in both unionized and zwitterionic forms .
Chemical Reactions Analysis
The 2,5-dioxopyrrolidine moiety in this compound is reactive and can undergo various chemical transformations. For instance, the direct coupling of alcohols and amines to a 3-(pyridin-3-yl)propanoic acid ligand coordinated to a Pt(II) complex affords ester and amide derivatives . Moreover, the rearrangement of 2-(2,5-dioxopyrrolidin-1-yl)guanidine under alkaline conditions leads to the formation of triazole derivatives, demonstrating a new rearrangement in the 2,5-dioxopyrrolidine series .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of perfluorinated chains in some derivatives potentially endows the complexes with thermoactivatable properties, which are significant for their application as anticancer agents . The anticonvulsant activity of the synthesized N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides was evaluated using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, revealing a broad spectrum of activity and better safety profiles compared to traditional antiepileptic drugs .
Applications De Recherche Scientifique
Anticonvulsant and Antinociceptive Applications
A significant application of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid is in the synthesis of new molecules with potential anticonvulsant and antinociceptive activities. For instance, hybrid molecules derived from this compound have shown promising results in preclinical models for treating seizures and pain. These molecules combine fragments of well-known antiepileptic drugs, demonstrating broad spectra of activity and favorable safety profiles compared to traditional antiepileptics. The success of these compounds lies in their ability to target neuronal voltage-sensitive sodium and L-type calcium channels, indicating their potential in treating epilepsy and related neurological disorders (Kamiński et al., 2016; Kamiński et al., 2015).
Synthesis of Novel Compounds
This compound has also been instrumental in synthesizing diverse chemical entities, such as rearranged triazoles and pyrido[2,3-d]pyrimidines, showcasing its versatility in organic synthesis. These novel compounds have potential applications in developing new therapeutic agents and in understanding biological mechanisms at the molecular level (Chernyshev et al., 2010; Harutyunyan et al., 2015).
Fluorescent Labeling of Biomolecules
Another innovative application is in the domain of biochemistry, where derivatives of this compound are used for the fluorescent labeling of amine residues in biopolymers. This application facilitates the study of nucleic acids and proteins, contributing to advancements in bioanalytical methodologies and diagnostic research (Crovetto et al., 2008).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid It is noted as a specialty product for proteomics research , suggesting that it may interact with proteins or peptides in the body.
Mode of Action
The specific mode of action of This compound It is used in proteomics research , indicating that it may interact with proteins or peptides to exert its effects.
Biochemical Pathways
The biochemical pathways affected by This compound Given its use in proteomics research , it may be involved in protein synthesis, modification, or degradation pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound It is recommended to store the compound at room temperature , suggesting that it may be stable under normal environmental conditions.
Result of Action
The molecular and cellular effects of This compound Its use in proteomics research suggests that it may have effects on protein structure or function.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is recommended to store the compound at room temperature , indicating that it may be stable under normal environmental conditions.
Propriétés
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c9-5-1-2-6(10)8(5)4-3-7(11)12/h1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPISPNNORVOBQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288943 | |
| Record name | 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5724-76-5 | |
| Record name | 5724-76-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58206 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















